![molecular formula C21H18FNO5 B2392136 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]méthoxy}benzoyl)morpholine CAS No. 1030096-41-3](/img/structure/B2392136.png)
4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]méthoxy}benzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine is a chemical compound that is widely used in scientific research. It is an organic compound that belongs to the class of morpholine derivatives. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to modulate the activity of certain neurotransmitters that are involved in the development of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and physiological effects:
4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In the brain, 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine has been shown to modulate the activity of certain neurotransmitters that are involved in the development of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine in lab experiments is its potential use as a diagnostic tool for cancer. The compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the compound's potential use as a diagnostic tool for cancer could be further explored. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential use in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine has been achieved using various methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 1-(2-aminoethyl)pyrrolidine, followed by the reaction of the resulting product with 4-(methoxycarbonyl)benzoyl chloride and morpholine. The final product is obtained by purification using column chromatography. Other methods that have been used for the synthesis of this compound include the reaction of 4-chlorobenzoyl chloride with morpholine, followed by the reaction of the resulting product with 1-(2-aminoethyl)pyrrolidine and 4-(methoxycarbonyl)benzoyl chloride.
Applications De Recherche Scientifique
- Le cycle pyrrolidine, avec ses carbones hybridés sp³, fournit une échafaudage polyvalent pour la conception de nouveaux agents anticancéreux. Les chercheurs ont exploré des dérivés de 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]méthoxy}benzoyl)morpholine comme inhibiteurs potentiels de la croissance des cellules cancéreuses. Ces composés peuvent cibler des voies ou des récepteurs spécifiques impliqués dans la tumorigenèse .
- La stéréochimie du cycle pyrrolidine et l'orientation spatiale des substituants jouent un rôle crucial dans la liaison des médicaments. Les chercheurs ont étudié comment les différents stéréoisomères affectent les interactions avec les protéines énantiosélectives. Ces connaissances éclairent la conception d'agents neuroprotecteurs basés sur this compound .
- Des modifications structurales autour du cycle pyrrolidine ont conduit à des dérivés antibactériens. Les substituants en position N′ influencent l'activité, les groupes phényle et alkyle affectant la puissance. Les chercheurs ont exploré ces composés pour leur potentiel dans la lutte contre les infections bactériennes .
Agents anticancéreux
Effets neuroprotecteurs
Composés antibactériens
Propriétés
IUPAC Name |
(2-oxo-2-propan-2-yloxyethyl) 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO5/c1-13(2)28-19(24)12-27-21(26)18-11-23(15-9-7-14(22)8-10-15)20(25)17-6-4-3-5-16(17)18/h3-11,13H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNCVGWXPWGPRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2392056.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392059.png)
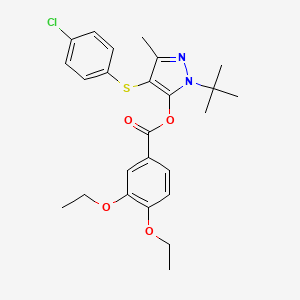
![4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2392063.png)
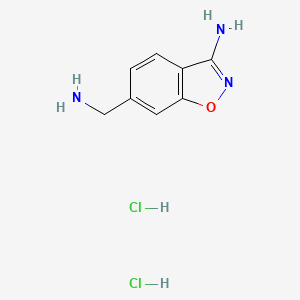
![N-(5-(4-(N,N-dimethylsulfamoyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2392065.png)
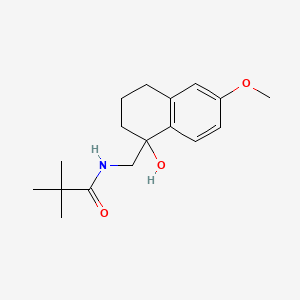
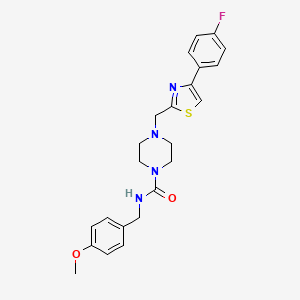
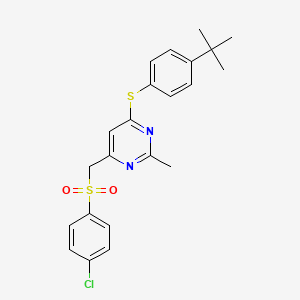



![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2392075.png)
![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)
